Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone
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Overview
Description
Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone is an organic compound with the molecular formula C19H14OS It is known for its unique structure, which includes a phenyl group attached to a methanone moiety, with a phenylsulfanyl group and an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone typically involves the reaction of 4-bromobenzophenone with phenylsulfanylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like toluene or dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Phenyl{4-[2-(phenylsulfonyl)ethenyl]phenyl}methanone.
Reduction: Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone involves its interaction with molecular targets through its functional groups. The phenylsulfanyl group can participate in thiol-disulfide exchange reactions, while the methanone moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Phenyl[4-(phenylsulfanyl)phenyl]methanone
- Phenyl[2-(phenylsulfanyl)phenyl]methanone
- Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone
Uniqueness
Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone is unique due to its ethenyl linkage, which imparts distinct reactivity and properties compared to similar compounds. This structural feature allows for specific interactions and reactions that are not possible with other related compounds.
Properties
CAS No. |
918340-94-0 |
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Molecular Formula |
C21H16OS |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
phenyl-[4-(2-phenylsulfanylethenyl)phenyl]methanone |
InChI |
InChI=1S/C21H16OS/c22-21(18-7-3-1-4-8-18)19-13-11-17(12-14-19)15-16-23-20-9-5-2-6-10-20/h1-16H |
InChI Key |
YKMOPSUPHPZMHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CSC3=CC=CC=C3 |
Origin of Product |
United States |
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